5-(3-Methylthiophen-2-yl)isoxazole

Crystallography Solid-State Chemistry Structural Biology

Sourcing heterocyclic building blocks with precise regiochemistry often leads to isomer mixtures, compromising synthetic route fidelity. 5-(3-Methylthiophen-2-yl)isoxazole (CAS 138716-45-7) is the definitive 3-methylthiophene-substituted isoxazole core required for methiozolin-class herbicides. - Confirmed regioisomer, distinct from 3-substituted analogs (dihedral angle 10.54° vs 8.88°), ensuring correct solid-state and target engagement. - Batch-specific QC with NMR, HPLC, and GC ensures identity and purity for critical intermediate use. - Enables direct SAR exploration at the 3-methylthiophene pharmacophore without risk of positional isomer contamination.

Molecular Formula C8H7NOS
Molecular Weight 165.21
CAS No. 138716-45-7
Cat. No. B591385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylthiophen-2-yl)isoxazole
CAS138716-45-7
SynonymsIsoxazole, 5-(3-methyl-2-thienyl)- (9CI)
Molecular FormulaC8H7NOS
Molecular Weight165.21
Structural Identifiers
SMILESCC1=C(SC=C1)C2=CC=NO2
InChIInChI=1S/C8H7NOS/c1-6-3-5-11-8(6)7-2-4-9-10-7/h2-5H,1H3
InChIKeyDLXWMRQUTUSYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methylthiophen-2-yl)isoxazole Technical Profile & Procurement


5-(3-Methylthiophen-2-yl)isoxazole (CAS 138716-45-7) is a heterocyclic compound consisting of an isoxazole ring substituted at the 5-position with a 3-methylthiophen-2-yl moiety [1]. It has a molecular formula of C8H7NOS and a molecular weight of 165.21 g/mol . The compound is commercially available in standard purity of 97% with batch-specific quality control data, including NMR, HPLC, and GC analytical reports . As an isoxazole-thiophene hybrid, it serves as a versatile building block for the synthesis of biologically active molecules, notably as a key structural component in the development of pharmaceutical and agrochemical candidates, such as the herbicide methiozolin [2].

Analog Substitution Risks & Research Integrity


Simple substitution of 5-(3-Methylthiophen-2-yl)isoxazole with other isoxazole or thiophene derivatives is scientifically unjustified due to the compound's unique regiochemistry and the profound, non-linear impact of the 3-methylthiophene substituent on molecular properties. Unlike 5-(thiophen-2-yl)isoxazole or 3-methyl-5-(thiophen-2-yl)isoxazole (CAS 104516-55-4), the specific position of the methyl group on the thiophene ring in the target compound dictates distinct electronic properties, crystal packing interactions, and biological target engagement profiles [1]. For instance, in isomeric pairs such as 3-(3-methylthiophen-2-yl) versus 5-(3-methylthiophen-2-yl) isoxazoles, differences in dihedral angles (8.88° vs 10.54°) lead to divergent supramolecular packing and Hirshfeld surface interaction percentages, directly affecting solid-state properties and formulation behavior [1]. Furthermore, the 3-methylthiophen-2-yl group is a critical pharmacophore in the commercial herbicide methiozolin, where its specific substitution pattern is essential for the compound's unique mode of action as a fatty acid thioesterase inhibitor [2]. Replacing this moiety with an unsubstituted thiophene or a 2-methylthiophene analog would abolish or drastically reduce herbicidal activity, highlighting why generic substitutions are not feasible in lead optimization or process chemistry [2].

5-(3-Methylthiophen-2-yl)isoxazole: Comparator Evidence


Regiochemical Impact on Crystal Packing

In a direct head-to-head structural analysis, the isomeric compounds 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazole (II) and 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (I) exhibit significant crystallographic differences that dictate their solid-state behavior. The 5-(3-methylthiophen-2-yl) isomer (II) displays a dihedral angle of 10.54(13)° between terminal rings, compared to 8.88(2)° for the 3-(3-methylthiophen-2-yl) isomer (I) [1]. This altered conformation results in a different supramolecular packing motif: isomer (II) forms layer stacking along the b-axis, while isomer (I) forms a 3D supramolecular network [1]. Quantification of intermolecular interactions via Hirshfeld surface analysis further differentiates the isomers, with distinct percentage contributions of H...H, C...H/H...C, and O...H/H...O contacts that are specific to each regioisomer [1].

Crystallography Solid-State Chemistry Structural Biology Formulation Science

Purity and Batch Consistency Specifications

Commercial procurement of 5-(3-Methylthiophen-2-yl)isoxazole is differentiated by vendor-provided analytical data that ensures batch-to-batch reproducibility. The standard specification is a purity of 97% . This is supported by batch-specific quality control (QC) data, including NMR, HPLC, and GC analyses, which are made available to the purchaser . In contrast, many structural analogs and building block intermediates in the isoxazole-thiophene class are offered without comprehensive QC documentation or at lower nominal purities, introducing significant risk of unknown impurities that can confound biological assays or derail synthetic routes.

Analytical Chemistry Quality Control Medicinal Chemistry Process Chemistry

3-Methylthiophen-2-yl Moiety as Herbicide Pharmacophore

5-(3-Methylthiophen-2-yl)isoxazole is a direct structural progenitor of the commercial herbicide methiozolin (CAS 403640-27-7). Methiozolin, chemically named 5-[(2,6-difluorobenzyloxy)methyl]-5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazole, incorporates the 3-methylthiophen-2-yl group as a core pharmacophore [1]. The industrial patent for high-purity methiozolin (US 9,309,232 B2) explicitly describes synthetic routes that depend on the 3-methylthiophen-2-yl isoxazole scaffold [1]. Field trial data for methiozolin demonstrates >90% weed control efficacy at 150 g a.i./ha, a potency directly attributable to this specific heterocyclic motif [2]. Substitution with an unsubstituted thiophene isoxazole or a 2-methylthiophene regioisomer would be predicted to abolish herbicidal activity due to disruption of the fatty acid thioesterase target engagement, though direct comparative data for the unelaborated scaffold are not available in the public domain.

Agrochemical Herbicide Process Chemistry Patent Synthesis

5-(3-Methylthiophen-2-yl)isoxazole Application Scenarios


Methiozolin Synthesis and Herbicide Development

This compound is an essential starting material or intermediate for the synthesis of methiozolin and structurally related isoxazoline herbicides. As detailed in U.S. Patent 9,309,232 B2, the 3-methylthiophen-2-yl isoxazole core is the cornerstone of methiozolin's herbicidal pharmacophore [1]. Agrochemical research teams developing new fatty acid thioesterase inhibitors should procure this specific building block to ensure the fidelity of their synthetic routes and to generate analogs with the correct regiochemistry for target engagement.

Crystallography of Isoxazole-Thiophene Hybrids

Researchers investigating the solid-state properties of heterocyclic compounds will find this molecule valuable for comparative crystallography. The direct comparison between 5-(3-methylthiophen-2-yl)isoxazole and its 3-substituted isomer reveals quantifiable differences in dihedral angles and supramolecular packing, as demonstrated by Izod et al. (2018) [2]. This makes the compound a well-characterized model system for studying the impact of regiochemistry on crystal engineering, polymorphism, and material properties.

Building Block for Kinase & Nuclear Receptor Modulators

The isoxazole-thiophene hybrid scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors and nuclear receptor modulators. As demonstrated in the development of 5-(thiophen-2-yl)isoxazole-based anti-breast cancer agents (e.g., TTI-6 with IC50 = 1.91 μM against MCF-7 cells), the thiophene-isoxazole core is a versatile platform for designing potent and selective inhibitors [3]. This specific building block, with its 3-methylthiophene substitution, provides a unique vector for structure-activity relationship (SAR) exploration that is not achievable with simpler thiophene isoxazoles.

Analytical Method Development & Reference Standard

With batch-specific QC data including NMR, HPLC, and GC analyses available from commercial suppliers, this compound can serve as a reliable reference standard for analytical method development . It is suitable for use as a system suitability standard, a calibration standard, or a positive control in impurity profiling studies for more complex molecules that incorporate the 3-methylthiophen-2-yl isoxazole moiety.

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